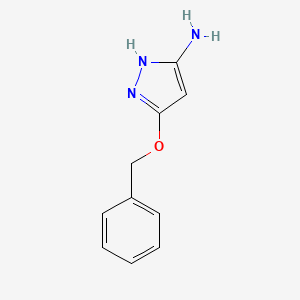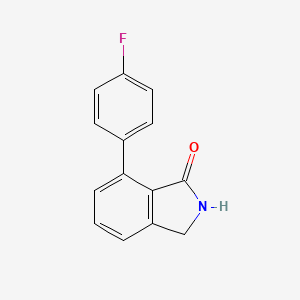
7-(4-Fluorophenyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)isoindolin-1-one is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
A novel study on isoindoline derivatives, including N-phenyl-1-iminophenylisoindoline, has shown significant antiproliferative effects. These compounds were synthesized and evaluated for their ability to inhibit cell proliferation in vitro. Among them, certain derivatives exhibited strong non-specific antiproliferative effects across all tested cell lines, while others demonstrated selective effects on specific cell types, such as the HepG2 cell line (Sović et al., 2011).
Structural Analysis
Research on isoindolin-1-one derivatives has contributed to understanding their molecular structure and interaction potential. Studies involving X-ray diffraction and spectroscopy have detailed the planar nature of the isoindolin-1-one unit and its substituents' orientations, providing insights into their stability and reactivity patterns (Zheng & Wu, 2010).
Bioactivity of Isoindolin-1-one Derivatives
Isoindolin-1-one frameworks have been identified in a range of naturally occurring compounds with diverse biological activities. These structures have therapeutic potential for various chronic diseases, and recent synthetic advancements have broadened the scope of 1-isoindolinone chemistry. This underscores the framework's versatility and its role in medicinal chemistry (Upadhyay et al., 2020).
Antibacterial and Antitumor Properties
The synthesis and evaluation of isoindolin-1-one derivatives have led to the discovery of compounds with notable antibacterial and antitumor activities. One study highlighted the preparation of isoindolinyl-quinoline carboxylic acids, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. These compounds were identified as potential leads for the development of new antibacterial agents with a favorable toxicity profile (Hayashi et al., 2002).
Fluorescent Probes and Material Science Applications
Isoindolin-1-one derivatives have also found applications in the development of fluorescent probes and materials science. Novel organoboron complexes based on the isoindolin-1-one framework have been synthesized, exhibiting broad and intense absorption and emission bands. These compounds' high fluorescence quantum yields and photostability make them suitable for various applications in biotechnology and materials science (Gao et al., 2014).
Mechanism of Action
Target of Action
The primary target of 7-(4-Fluorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound exhibits high binding affinity, up to -10.1 kcal/mol, indicating strong interactions with CDK7 . The amino acid residues LYS139 and LYS41 majorly contribute to the binding interactions .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed high values of global softness and low values of global hardness and chemical potential, indicating it is a chemically reactive soft molecule .
Result of Action
The result of the action of this compound is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth . This makes it a good candidate for anti-cancer action and could serve as an effective CDK7 inhibitor .
Biochemical Analysis
Biochemical Properties
7-(4-Fluorophenyl)isoindolin-1-one plays a crucial role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme that regulates the cell cycle and transcription, making it a valuable target for cancer therapy. The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues such as LYS139 and LYS41 . These interactions contribute to the compound’s stability and binding affinity, which are essential for its inhibitory activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation by interfering with the cell cycle. This inhibition is achieved through the disruption of CDK7 activity, which in turn affects cell signaling pathways and gene expression . Additionally, the compound’s impact on cellular metabolism has been observed, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK7. The compound binds to the active site of the enzyme, forming stable interactions with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a halt in cell cycle progression and reduced transcriptional activity . The compound’s high binding affinity and stability are attributed to its chemical structure, which allows for effective interactions with the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that the compound can induce sustained anti-cancer effects, with minimal degradation observed in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its inhibitory activity . These metabolic processes are crucial for the compound’s bioavailability and therapeutic effectiveness.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential. The compound’s distribution is also influenced by its chemical properties, which allow for efficient cellular uptake and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK7 . Post-translational modifications and targeting signals play a role in directing the compound to these sites, ensuring its effective action.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLQDFFGQODMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571343 |
Source


|
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200049-49-6 |
Source


|
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
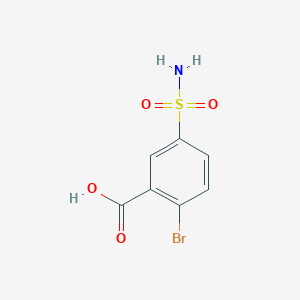



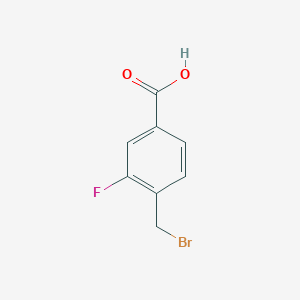
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
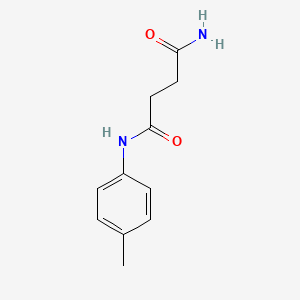
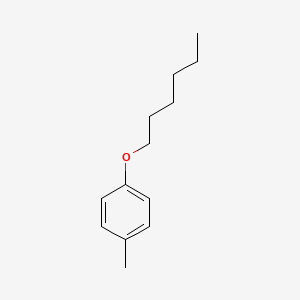

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)
